6alpha-Hydroxylycopodine

説明

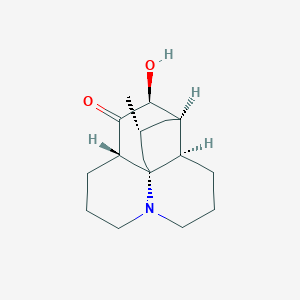

Structure

3D Structure

特性

IUPAC Name |

(1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h10-14,18H,2-9H2,1H3/t10-,11-,12-,13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZLLPREQJRKH-GXVXIZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCCN4C3(C1)C(CCC4)C(=O)C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3CCCN4[C@@]3(C1)[C@H](CCC4)C(=O)[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 6alpha Hydroxylycopodine

Identification and First Isolation from Lycopodium serratum var. longipetiolatum

The initial discovery and characterization of 6alpha-Hydroxylycopodine were reported from the club moss Lycopodium serratum Thunb. var. longipetiolatum Spring. nih.gov In the process of extracting another alkaloid, isoselagine (later identified as huperzine A), researchers successfully isolated and identified this compound for the first time from this plant species. nih.gov The structural elucidation of the compound was achieved through advanced spectroscopic techniques, including 1H- and 13C-NMR, as well as 2D-NMR. The stereochemistry of this compound was definitively confirmed by X-ray crystallography. nih.gov

Occurrence in Other Huperzia and Phlegmariurus Species

Subsequent phytochemical investigations have revealed the presence of this compound in other species within the Lycopodiaceae family. Notably, it has been isolated from the whole plant of Phlegmariurus fargesii. nih.gov The genus Huperzia and Phlegmariurus are known to produce a wide array of Lycopodium alkaloids. While the presence of this compound is not as extensively documented across all species within these genera as some other alkaloids, its isolation from Phlegmariurus fargesii indicates a broader distribution beyond its initial source.

The following table summarizes the documented natural sources of this compound.

| Plant Species | Variety/Common Name | Family |

| Lycopodium serratum | var. longipetiolatum | Lycopodiaceae |

| Phlegmariurus fargesii | Lycopodiaceae |

Advanced Extraction and Chromatographic Purification Techniques

The isolation of this compound and other Lycopodium alkaloids from their natural sources involves a multi-step process that has evolved from traditional methods to more advanced techniques.

Initially, the dried and pulverized plant material is subjected to an extraction process. Modern approaches such as Pressurized Liquid Extraction (PLE) have been optimized for obtaining crude extracts rich in alkaloids. mdpi.com This method often utilizes solvents like methanol (B129727) to efficiently extract the target compounds. mdpi.com

Following extraction, the crude extract undergoes purification to isolate the individual alkaloids. A common initial step involves an acid-base extraction to separate the basic alkaloids from other plant constituents. The crude alkaloid mixture is then subjected to various chromatographic techniques.

Traditional chromatographic methods have extensively used column chromatography with stationary phases like silica (B1680970) gel and alumina (B75360). cdnsciencepub.com Elution is typically performed with a gradient of solvents, such as methanol in dichloromethane. cdnsciencepub.com

More advanced and efficient purification techniques are now commonly employed. Gradient Vacuum Liquid Chromatography (gVLC) has been shown to be a rapid tool for the fractionation of Lycopodiaceae alkaloids. mdpi.com High-Performance Liquid Chromatography (HPLC) is another critical tool, particularly for the final purification of the compounds. The use of HPLC coupled with mass spectrometry (LC-MS) is invaluable for the identification and dereplication of known alkaloids in complex mixtures, streamlining the isolation process. nih.gov

The table below outlines the various techniques used in the extraction and purification of Lycopodium alkaloids, including this compound.

| Technique | Purpose | Details |

| Pressurized Liquid Extraction (PLE) | Initial Extraction | Optimized for high recovery of alkaloids from plant material. mdpi.com |

| Column Chromatography | Purification | Utilizes stationary phases like silica gel and alumina with gradient solvent elution. cdnsciencepub.com |

| Gradient Vacuum Liquid Chromatography (gVLC) | Fractionation | A rapid method for the initial separation of crude alkaloid extracts. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Final Purification | Used for isolating pure compounds from complex fractions. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification | Allows for the rapid identification of known compounds in an extract. nih.gov |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural analysis of 6α-Hydroxylycopodine, offering a comprehensive view of its proton and carbon skeleton. nih.gov

Application of 1D (¹H and ¹³C) NMR Spectroscopy

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), and their coupling patterns (J), which gives clues about adjacent protons. The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms and their hybridization state.

No specific ¹H and ¹³C NMR chemical shift data tables for 6α-Hydroxylycopodine were available in the provided search results.

Utilization of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments have been instrumental in assembling the complete molecular structure of 6α-Hydroxylycopodine by revealing through-bond and through-space correlations between nuclei. nih.gov

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically over two to three bonds. libretexts.org It helps establish the connectivity of proton spin systems within the molecule.

Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. hmdb.ca

Heteronuclear Multiple-Bond Correlation (HMBC): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to three bonds. It is crucial for connecting different spin systems and piecing together the carbon framework, especially around quaternary carbons and heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This through-space correlation experiment identifies protons that are physically close to each other in the three-dimensional structure, regardless of whether they are directly bonded. harvard.edu This is particularly useful for determining stereochemical relationships.

The application of these advanced 2D-NMR techniques was reported for the first time in a 1993 study, which significantly contributed to the structural confirmation of 6α-Hydroxylycopodine isolated from Lycopodium serratum var. longipetiolatum. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful analytical method that provides the precise three-dimensional coordinates of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique has been pivotal in confirming the structure and determining the absolute stereochemistry of 6α-Hydroxylycopodine. nih.gov By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is generated. libretexts.org Mathematical analysis of this pattern allows for the creation of a three-dimensional electron density map, from which the exact positions of all atoms can be determined. wikipedia.org A 1993 study reported the use of X-ray crystallography to definitively reveal and confirm the stereochemistry of 6α-Hydroxylycopodine. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. researchgate.net This precision allows for the calculation of a unique elemental composition. For 6α-Hydroxylycopodine, HRMS would confirm the molecular formula as C₁₆H₂₅NO₂. biocrick.com This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas. researchgate.net

Electronic Circular Dichroism (ECD) for Chiral Recognition and Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgjascoinc.com As 6α-Hydroxylycopodine is a chiral molecule, it will exhibit a unique ECD spectrum. This spectrum is highly sensitive to the molecule's absolute configuration and conformation. In conjunction with computational methods, experimental ECD spectra can be used to assign the absolute stereochemistry of a chiral compound. schrodinger.comnih.gov While a specific ECD study for 6α-Hydroxylycopodine was not detailed in the search results, this technique represents a powerful tool for stereochemical assignment in chiral molecules. schrodinger.com

Biosynthetic Pathways of Lycopodine Alkaloids: Insights into 6alpha Hydroxylation

General Mechanisms of Lycopodium Alkaloid Biosynthesis

The biosynthesis of Lycopodium alkaloids is a complex process that begins with the amino acid L-lysine. nih.govoup.com The initial step involves the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govoup.compnas.org Subsequent oxidation of cadaverine by a copper amine oxidase (CAO) yields 1-piperideine, a cyclic imine that serves as a crucial precursor. nih.govpnas.orgnih.gov

The biosynthetic pathway then involves the condensation of this piperideine unit with a polyketide-derived component. nih.govresearchgate.net While the exact nature of this polyketide substrate has been a subject of investigation, studies suggest that it is likely derived from malonyl-CoA. nih.gov This condensation, potentially catalyzed by a type III polyketide synthase (PKS), leads to the formation of the initial building blocks of the Lycopodium alkaloid scaffold. nih.gov

Proposed Precursors and Enzymatic Transformations Leading to the Lycopodine (B1235814) Skeleton

The journey from the initial precursors to the tetracyclic core of lycopodine involves a series of intricate enzymatic transformations. Pelletierine (B1199966) has been identified as a key intermediate and a specific precursor to lycopodine. cdnsciencepub.commcmaster.cacdnsciencepub.com Isotopic labeling studies have demonstrated that one molecule of pelletierine is incorporated into the lycopodine structure. cdnsciencepub.comrsc.org

The biosynthesis of pelletierine itself is thought to occur through the condensation of Δ1-piperideine with a C4 unit derived from acetoacetyl-CoA. libretexts.orgacs.org More recent research has pinpointed 3-oxoglutaric acid, produced by type III polyketide synthases, as a key player in a non-enzymatic Mannich-like condensation with Δ1-piperideine to form pelletierine. acs.org

The subsequent steps leading to the formation of the lycopodine skeleton are proposed to involve the coupling of a pelletierine-derived unit with another C8N unit, also originating from lysine. cdnsciencepub.com This process is thought to proceed through a series of cyclizations and rearrangements, ultimately yielding the characteristic four-ring structure of lycopodine. libretexts.org The enzymes involved in these later stages of scaffold formation are still being actively investigated, with transcriptomic analyses pointing towards the involvement of various uncharacterized enzymes. nih.govnih.gov

Theoretical Considerations for Stereospecific Hydroxylation at the C-6 Position

The introduction of a hydroxyl group at the C-6 position of the lycopodine skeleton to form 6alpha-hydroxylycopodine is a critical tailoring step in the biosynthesis of certain Lycopodium alkaloids. This hydroxylation is stereospecific, resulting in the alpha configuration of the hydroxyl group.

Enzymatic hydroxylation reactions in natural product biosynthesis are commonly catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) or Fe(II)/2-oxoglutarate-dependent dioxygenases. numberanalytics.com These enzymes are known for their ability to introduce hydroxyl groups at specific positions with high regio- and stereoselectivity. numberanalytics.com In the context of Lycopodium alkaloid biosynthesis, several putative cytochrome P450 genes have been identified through transcriptomic studies, suggesting their potential role in the oxidative modifications of the alkaloid scaffold. nih.gov

The stereospecificity of the hydroxylation at C-6 is dictated by the precise orientation of the lycopodine substrate within the active site of the responsible enzyme. The enzyme's three-dimensional structure creates a pocket that binds the substrate in a specific conformation, exposing only the alpha-face of the C-6 position to the reactive oxygen species. This ensures that the hydroxylation occurs exclusively from one side of the molecule, leading to the formation of the 6alpha-hydroxy derivative. While the specific enzyme responsible for this transformation has not yet been definitively characterized, the principles of enzymatic catalysis provide a strong theoretical framework for understanding this stereospecific event.

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling has been an indispensable tool in unraveling the biosynthetic pathway of lycopodine and its derivatives. nih.govresearchgate.netnih.gov By feeding plants with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³H, D₂O), researchers can trace the incorporation of these labels into the final alkaloid products. nih.govmcmaster.cacdnsciencepub.comcdnsciencepub.com

Early studies using ¹⁴C-labeled lysine and acetate (B1210297) confirmed their roles as primary precursors for the lycopodine skeleton. mcmaster.cacdnsciencepub.com These experiments were crucial in establishing that the lycopodine framework is constructed from two C8 units derived from lysine and acetate. cdnsciencepub.com

Further investigations with labeled pelletierine demonstrated its specific incorporation into only one half of the lycopodine molecule, leading to a revision of the initial hypothesis of a simple dimerization. cdnsciencepub.comrsc.org The use of doubly labeled precursors, such as [4,5-³H₂, 6-¹⁴C]-lysine, has provided detailed insights into the specific bonds that are formed and broken during the biosynthetic process. cdnsciencepub.com

Total Synthesis and Semisynthesis of 6alpha Hydroxylycopodine and Analogues

Strategic Approaches to the Lycopodine (B1235814) Tetracyclic Core

The construction of the characteristic four-ring (tetracyclic) core of lycopodine has been a central challenge, leading to the development of numerous elegant and efficient synthetic strategies. These approaches often focus on the creation of the cis-decahydroquinoline (B84933) system (rings B and D) and the stereocontrolled installation of the C-15 methyl group. escholarship.org

Early and landmark syntheses established foundational strategies. The Stork synthesis utilized an intramolecular cyclization of an iminium ion with an electron-rich aromatic ring to forge the B ring, followed by a series of transformations including a Birch reduction to elaborate the remaining structure. bham.ac.uk Concurrently, the Heathcock synthesis employed a tandem sequence involving an Oppenauer oxidation followed by an intramolecular aldol (B89426) reaction to construct the final ring of the tetracyclic system from a dihydroxy ketone precursor. bham.ac.uk

Later approaches have introduced new levels of efficiency and stereocontrol. The Carter group developed an enantioselective total synthesis of lycopodine featuring an organocatalyzed, intramolecular Michael addition of a keto sulfone to form the crucial C7–C12 bond. nih.gov This key step was followed by a tandem 1,3-sulfonyl shift and intramolecular Mannich cyclization to construct the tricyclic core. nih.gov Another innovative strategy involves aza-Prins cyclization of an enamide precursor, which can form both the bridged B-ring and the N-hetero quaternary center in a single, powerful step. beilstein-journals.org A different conceptual approach involves starting with a symmetrical precursor and generating the D-ring last by cyclizing a tricyclic intermediate. libretexts.org This strategy required a transposition of the carbonyl group from the natural C-5 position to C-6 to facilitate the key bond formations. libretexts.org

Table 1: Comparison of Selected Strategic Approaches to the Lycopodine Core

| Strategy | Key Reaction(s) | Approach Highlights |

|---|---|---|

| Stork Synthesis | Iminium ion cyclization; Birch reduction | Late-stage construction of ring D from a tricyclic intermediate. bham.ac.uk |

| Heathcock Synthesis | Tandem Oppenauer oxidation-aldol reaction | Efficient one-pot formation of the final ring from a dihydroxy ketone. bham.ac.uk |

| Carter Synthesis | Organocatalytic intramolecular Michael addition; Mannich cyclization | Enantioselective route establishing key C7-C12 stereocenters early. nih.gov |

| She/Trauner aza-Prins | Intramolecular aza-Prins cyclization | Rapid construction of the bridged ring system and quaternary center. beilstein-journals.orguni-muenchen.de |

| Symmetrical Precursor | Intramolecular alkylation | Utilizes a symmetrical tricyclic ketone to simplify initial construction. libretexts.org |

Regioselective and Stereoselective Functionalization at C-6

Direct and stereoselective synthesis of 6alpha-Hydroxylycopodine has not been extensively documented, with research efforts often focused on other hydroxylated analogues. However, synthetic work toward lycopodine itself has provided insights into the functionalization of the C-6 position. The challenge lies in achieving regioselectivity for C-6 over other potentially reactive sites, such as the pseudo-benzylic C-6' position in related lycodine (B1675731) structures. escholarship.org

A notable example of C-6 functionalization comes from a relay synthesis of lycopodine. libretexts.org In this strategy, natural lycopodine was converted to a diol intermediate possessing hydroxyl groups at both C-5 and C-6. To differentiate these two positions, the diol was subjected to monoacetylation. The reaction showed high selectivity, with acetylation occurring at the C-6 hydroxyl, which was determined to be the sterically most accessible of the two. libretexts.org This demonstrates that the C-6 position is amenable to selective reactions based on steric control. The resulting C-6 acetate (B1210297) could then be manipulated further. The reverse reaction, oxidation of the C-6 alcohol, is also a key transformation in converting precursors back to the lycopodine skeleton. libretexts.org While a dedicated total synthesis of this compound has not been reported, these transformations suggest a plausible semisynthetic route from a lycopodine precursor via oxidation and subsequent stereoselective reduction, or a total synthesis approach that leverages the inherent steric environment of a C-6 carbonyl intermediate to install the alpha-hydroxy group.

Comparative Analysis of Synthetic Routes for Lycopodine Alkaloids (e.g., 7-Hydroxylycopodine, Clavolonine)

The position of the hydroxyl group on the lycopodine scaffold dramatically influences the optimal synthetic strategy. This is clearly illustrated by comparing the syntheses of Clavolonine (8-Hydroxylycopodine) and 7-Hydroxylycopodine.

The synthesis of Clavolonine can often follow routes similar to that of lycopodine, with the C-8 hydroxyl group being introduced at an appropriate stage. In contrast, the synthesis of 7-Hydroxylycopodine presents a unique challenge because the hydroxyl group is located at a bridgehead carbon (C-7). nih.gov This structural feature precludes the use of many standard methods developed for lycopodine and clavolonine synthesis. nih.govlookchem.com To address this, Snider and co-workers developed a concise, six-step synthesis of (±)-7-hydroxylycopodine where the key transformation was a Prins cyclization. nih.govacs.org This reaction, involving a bicyclic keto alkyne in 60% sulfuric acid, efficiently forms a key tricyclic dihydroxy amino ketone intermediate with complete control over the ring fusion stereochemistry. nih.govacs.org This aldol and Prins-type approach is made more attractive specifically because of the bridgehead hydroxy group in the target molecule. nih.gov This contrasts sharply with the Michael additions or Mannich reactions often used to form the C7-C12 bond in lycopodine syntheses. nih.gov

Development of Novel Synthetic Methodologies for Lycopodine Derivatives

Research into the Lycopodium alkaloids continues to drive the development of new synthetic methods. A prominent trend is the use of bioinspired, late-stage functionalization to diversify complex, common intermediates. For example, a series of lycodine-type alkaloids were synthesized from a common precursor, N-desmethyl-β-obscurine. acs.org Key steps included oxidative C-C bond cleavage of a piperidine (B6355638) ring and site-selective C-H borylation of the pyridine (B92270) nucleus, which enabled subsequent cross-coupling reactions to install diverse substituents. acs.org This approach moves away from a linear synthesis for each individual target and towards a divergent strategy that provides rapid access to multiple analogues from a central hub molecule.

Another powerful methodology that has been applied to this family is the enamide aza-Prins cyclization. She and co-workers devised this strategy to form the bridged B-ring and the quaternary nitrogen center of lycopodine in a single step from a precursor derived from (R)-pulegone. beilstein-journals.org This approach, which hinges on a sterically congested cyclization, proved highly efficient and was also applied to the synthesis of (−)-lycospidine A, another alkaloid with a different oxidation pattern, highlighting the versatility of the method. beilstein-journals.org These modern strategies emphasize efficiency and the ability to rapidly generate structural diversity, which is crucial for exploring the biological activities of this important class of natural products.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 6alpha Hydroxylycopodine

Foundational Principles of Structure-Activity Relationships

The cornerstone of medicinal chemistry lies in the principle of Structure-Activity Relationships (SAR), which posits that the biological activity of a chemical compound is intrinsically linked to its molecular structure. By systematically modifying the chemical structure of a molecule and observing the resultant changes in its biological efficacy, researchers can deduce which functional groups and structural motifs are crucial for its activity. This knowledge is instrumental in the rational design of new, more potent, and selective drug candidates.

The process of establishing SAR typically involves the synthesis of a series of analogues of a lead compound, where specific parts of the molecule are altered. These alterations can include:

Addition or removal of functional groups: For instance, adding a hydroxyl group could introduce a new hydrogen bonding opportunity with a biological target, potentially enhancing activity.

Modification of existing functional groups: Converting a ketone to an alcohol, for example, can change the electronic and steric properties of that region of the molecule.

Alteration of the carbon skeleton: This can involve changing ring sizes, introducing or removing double bonds, or modifying the stereochemistry of chiral centers.

Each new analogue is then tested for its biological activity, and the results are meticulously compared to the parent compound. Through this iterative process of synthesis and testing, a qualitative picture emerges, highlighting the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

While SAR provides a qualitative understanding, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure and biological activity. nih.gov QSAR seeks to develop predictive models that can estimate the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery pipeline. These models are built upon the premise that variations in the biological activity of a group of compounds can be explained by differences in their physicochemical properties, which are encoded by molecular descriptors.

Ligand-Based and Receptor-Based QSAR Strategies

QSAR modeling can be broadly categorized into two main strategies: ligand-based and receptor-based approaches.

Ligand-Based QSAR: This approach is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. The models are developed based solely on the structural information of a set of compounds (ligands) with known biological activities. The underlying assumption is that compounds with similar structures are likely to exhibit similar biological activities.

Receptor-Based QSAR (or Structure-Based Drug Design): When the 3D structure of the target is available, typically from X-ray crystallography or NMR spectroscopy, it can be used to guide the design of new inhibitors. Molecular docking, a key technique in this approach, predicts the preferred orientation and binding affinity of a ligand within the active site of the target. iiarjournals.org This information can be used to develop QSAR models that incorporate receptor-ligand interaction energies as descriptors.

Selection and Calculation of Molecular Descriptors

The success of a QSAR model is heavily dependent on the choice of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. There is a vast array of descriptors available, which can be broadly classified into:

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology, including connectivity indices and counts of specific substructures.

3D Descriptors: These descriptors capture the three-dimensional properties of a molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

For Lycopodium alkaloids like 6alpha-Hydroxylycopodine, relevant descriptors would likely include those that capture their complex 3D shape, the distribution of electrostatic potential, and their hydrogen bonding capabilities.

Statistical Validation of QSAR Models

A crucial step in QSAR modeling is the rigorous statistical validation of the developed model to ensure its robustness and predictive power. A model with good internal statistical measures may not necessarily be a good predictor for new compounds. Therefore, both internal and external validation techniques are employed.

Internal Validation: This is typically performed using techniques like cross-validation (e.g., leave-one-out or leave-n-out), where a portion of the dataset is iteratively left out, a model is built on the remaining data, and the activity of the left-out data is predicted. A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External Validation: This is the most stringent test of a QSAR model's predictive ability. The model, developed using a training set of compounds, is used to predict the activity of an external test set of compounds that were not used in the model development. The predictive ability is assessed by the predicted correlation coefficient (R²pred).

Three-Dimensional QSAR (3D-QSAR) Techniques for Conformational Analysis

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the 3D structure of molecules, which is directly relevant to their interaction with biological targets. scribd.com These techniques are alignment-dependent, meaning that all molecules in the dataset must be superimposed based on a common structural feature or a pharmacophore. Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric and electrostatic interaction energies between each molecule in the aligned set and a probe atom at various points on a 3D grid. scribd.com The resulting energy values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model. The results are often visualized as contour maps, which highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA: This is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the SAR.

For a molecule like this compound, a 3D-QSAR study would be invaluable in mapping the steric and electronic requirements of its binding pocket on its target protein.

Application of SAR/QSAR in Predicting Biological Activity Profiles of this compound and its Derivatives

While specific QSAR studies on this compound are scarce, SAR studies and molecular docking simulations on related lycopodine-type alkaloids provide significant insights into the structural features that likely govern its biological activity, particularly as an acetylcholinesterase (AChE) inhibitor. researchgate.net

Molecular docking studies have shown that lycopodine-type alkaloids can fit into the active site gorge of AChE. researchgate.net However, they are generally considered weaker inhibitors compared to lycodine-type alkaloids like huperzine A. semanticscholar.org The key to the potent activity of huperzine A is its ability to form strong interactions with key amino acid residues in the active site. For lycopodine (B1235814) alkaloids, the orientation of their functional groups may not be optimal for establishing such strong hydrogen bonds. wiley.com

The structure of this compound features a tetracyclic core, a carbonyl group at C-5, and a hydroxyl group at the 6-alpha position. The SAR of related compounds suggests that:

The Tetracyclic Skeleton: The rigid, bulky tetracyclic framework is crucial for occupying the active site gorge of AChE. researchgate.net

The Carbonyl Group (C-5): The presence and position of the carbonyl group can influence the electronic distribution and conformation of the molecule, which in turn affects binding.

The Hydroxyl Group (C-6): The introduction of a hydroxyl group at the C-6 position, as in this compound, provides a potential hydrogen bond donor and acceptor. Its stereochemistry (alpha) is critical as it dictates its spatial orientation within the binding pocket. Molecular docking studies on 6-hydroxylycopodine have explored its binding modes within AChE. conicet.gov.ar

The Nitrogen Atom: The basic nitrogen atom is a key feature of all alkaloids and is often protonated at physiological pH, allowing for a potential ionic interaction with anionic residues in the active site of the target protein.

The following table presents the acetylcholinesterase inhibitory activity (IC50) of some lycopodine-type alkaloids, illustrating the influence of structural modifications.

| Compound | C-5 Substituent | C-6 Substituent | Other Key Features | AChE IC50 (µM) |

| Lycopodine | =O | H | - | Weakly active |

| 6α-Hydroxylycopodine | =O | α-OH | - | - |

| Annotinine | Lactone | - | - | 860 skemman.is |

| Benzoyl annotine | Lactone | - | Benzoyl group | 145 skemman.is |

| Ortho-fluorobenzoyl annotine | Lactone | - | o-F-benzoyl group | 248 skemman.is |

A hypothetical QSAR study on a series of this compound derivatives could be designed to quantify these relationships. A training set of analogues with variations at positions like the C-5 carbonyl (e.g., reduction to a hydroxyl group) and the C-6 hydroxyl (e.g., esterification, etherification, or inversion of stereochemistry) would be synthesized and their AChE inhibitory activity determined.

A QSAR model could then be developed using relevant molecular descriptors such as:

Electronic descriptors: To quantify the effects of substituents on the electron density of the molecule.

3D descriptors: Such as molecular volume and surface area, to model the steric fit within the AChE active site.

Hydrogen bond descriptors: To account for the hydrogen bonding potential of the hydroxyl group and carbonyl oxygen.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) could be used to build the QSAR equation. The resulting model, after rigorous validation, could predict the AChE inhibitory activity of new, unsynthesized derivatives of this compound, thereby guiding future synthetic efforts towards more potent compounds.

Mechanistic Elucidation of Biological Activities

Enzymatic Inhibition Mechanisms: Focus on Acetylcholinesterase (AChE)

6alpha-Hydroxylycopodine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net This inhibitory action is a key therapeutic strategy for conditions characterized by a cholinergic deficit. The compound is often found in various Huperzia species, which are known sources of AChE-inhibiting alkaloids. researchgate.netresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For acetylcholinesterase inhibitors, these studies are crucial for understanding how they interact with the enzyme's active site. The AChE enzyme features a deep and narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at the entrance.

While specific molecular docking studies detailing the binding of this compound to AChE are not extensively documented in publicly available research, general principles for Lycopodium alkaloids can be inferred. These alkaloids typically form interactions with key amino acid residues within the AChE gorge. Computational studies on related alkaloids help predict the binding affinity and guide the understanding of structure-activity relationships. researchgate.net For instance, the presence and orientation of hydroxyl groups and the core scaffold structure are critical in determining the binding mode and inhibitory potency.

Structure-guided drug design utilizes the known three-dimensional structure of a target protein to design molecules that bind to it with high affinity and selectivity. The confirmed stereochemistry of this compound provides a valid scaffold for such endeavors. nih.gov The goal is to synthesize new derivatives or analogues that exhibit improved pharmacological properties, such as enhanced potency, better selectivity for AChE over butyrylcholinesterase (BuChE), or improved pharmacokinetic profiles.

Although specific examples of drug design campaigns starting from the this compound scaffold are not prominent in the literature, its rigid tetracyclic structure serves as a valuable template. Modifications to its functional groups, such as the alpha-hydroxy group at the C-6 position, could be explored to optimize interactions within the AChE active site, potentially leading to the development of novel therapeutic agents.

Huperzine A is another well-known Lycopodium alkaloid and a potent, reversible inhibitor of AChE. thegoodscentscompany.comcdnsciencepub.com It is often used as a reference compound in studies of other AChE inhibitors. researchgate.net Extracts from Huperzia species containing a mixture of alkaloids, including this compound, have demonstrated significant AChE inhibition. researchgate.net However, studies comparing the potency of isolated this compound to Huperzine A suggest that Huperzine A is a more potent inhibitor. researchgate.netresearchgate.net

The structural differences between this compound and Huperzine A account for their varied inhibitory activities. Huperzine A's unique unsaturated three-carbon bridge and specific stereochemistry are considered crucial for its high-affinity binding to AChE. thegoodscentscompany.com In contrast, the lycopodine-type alkaloids have a different core structure which influences their interaction with the enzyme.

| Feature | This compound | Huperzine A |

| Alkaloid Type | Lycopodine (B1235814) | Lycopodium |

| Core Structure | Tetracyclic lycopodane (B1237588) skeleton | Unsaturated bridged structure |

| AChE Inhibition | Inhibitor | Potent, reversible inhibitor thegoodscentscompany.com |

| Relative Potency | Generally less potent than Huperzine A researchgate.netresearchgate.net | High potency, often used as a positive control researchgate.net |

Investigations into Other Potential Molecular Targets (e.g., Antioxidant Pathways)

Beyond AChE inhibition, many natural compounds are investigated for their effects on other molecular pathways, such as those involved in oxidative stress. Oxidative stress is implicated in the pathology of neurodegenerative diseases. Some studies have shown that extracts from Huperzia species, which contain this compound among other alkaloids, possess antioxidant properties. researchgate.netresearchgate.net Huperzine A, a related alkaloid, has been shown to exert neuroprotective effects through anti-inflammatory and antioxidant mechanisms. researchgate.net

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. researchgate.net While computational studies have been used to predict the binding affinity of natural compounds to targets like Nrf2, specific research investigating the direct effect of isolated this compound on this or other antioxidant pathways is limited. The antioxidant activity observed in plant extracts could be due to a synergistic effect of multiple constituents. researchgate.net

In Vitro Assays for Cellular and Molecular Interactions (e.g., Platelet Aggregation Studies)

To understand the broader biological profile of a compound, its effects on various cellular processes are examined. One such process is platelet aggregation, which is critical for hemostasis. An in vitro study was conducted to evaluate the hemostatic properties of alkaloids isolated from Lycopodium serratum var. longipetiolatum, including this compound. The results of this investigation were definitive: this compound showed no platelet aggregation activity. nih.gov This finding helps to characterize the specific biological activity of the compound, indicating that its mechanisms of action are not likely to involve direct interference with the primary pathways of platelet aggregation. nih.govarchive.org

Phytochemical Distribution and Chemo Taxonomic Significance

Geographic and Species-Specific Distribution of 6alpha-Hydroxylycopodine

The occurrence of this compound has been documented in several species within the Lycopodiaceae family, indicating a widespread but specific distribution. Its presence is not uniform across all genera or species, suggesting a regulated and genetically controlled biosynthetic pathway.

Initial reports identified this compound in Lycopodium serratum var. longipetiolatum. nih.gov Subsequent studies have confirmed its presence in various other species, primarily within the genus Huperzia (sensu lato, which includes Phlegmariurus). For instance, specimens of Huperzia saururus collected in the mountainous regions of Córdoba, Argentina, were found to contain 6-hydroxylycopodine as one of their main alkaloidal constituents. aqa.org.ar This finding is particularly noteworthy as other populations of H. saururus from different geographical locations, such as Ecuador, Rwanda, and Zaire, exhibit distinct alkaloid profiles where clavolonine and lycopodine (B1235814) are the dominant compounds, and 6-hydroxylycopodine is absent. aqa.org.ar

Furthermore, phytochemical investigations of various club mosses from Thailand have revealed the presence of this compound in several species. skemman.is While the specific Thai species were not always named in the broader review, the research highlights Southeast Asia as a significant region for the distribution of this compound. Chinese traditional medicine has also led to the investigation of numerous Huperzia species, with Huperzia serrata being a notable source of various Lycopodium alkaloids, including hydroxylated derivatives. nih.gov

The following interactive data table summarizes the known distribution of this compound.

| Species | Geographic Location | Reference(s) |

| Huperzia saururus | Córdoba, Argentina | aqa.org.ar |

| Lycopodium serratum var. longipetiolatum | Not specified | nih.gov |

| Huperzia serrata | China | nih.gov |

| Various club moss species | Thailand | skemman.is |

| Huperzia quadrifariata | South America | nih.gov |

Role of this compound as a Chemo-taxonomic Marker within Lycopodiaceae

The variable distribution of Lycopodium alkaloids, including this compound, across different species and even within populations of the same species, underscores their potential as chemo-taxonomic markers. Chemotaxonomy utilizes the chemical constituents of plants to classify and differentiate between taxa.

The distinct alkaloid patterns observed in different geographical populations of Huperzia saururus serve as a prime example. The presence of sauroine, sauroxine, and 6-hydroxylycopodine as the major alkaloids characterizes the specimens from Córdoba, Argentina, distinguishing them from African and other South American populations that produce a different set of marker alkaloids. aqa.org.ar This chemical divergence suggests the existence of different chemotypes or possibly cryptic species that are morphologically similar but genetically and chemically distinct. aqa.org.ar

The classification of Lycopodium alkaloids into four main structural types—lycopodine, lycodine (B1675731), fawcettimine, and miscellaneous (including phlegmarine)—also has taxonomic implications. rsc.orgzespoldowna.info The distribution of these alkaloid types is not random and often correlates with generic and sub-familial divisions within the Lycopodiaceae. zespoldowna.info As a hydroxylated derivative of lycopodine, this compound belongs to the most widely distributed class of Lycopodium alkaloids. zespoldowna.info Its specific distribution pattern can thus provide finer details for chemo-taxonomic differentiation at the species or even infraspecific level.

Phylogenetic Implications of Lycopodine Alkaloid Diversification

The structural diversification of Lycopodium alkaloids, including the various hydroxylated, N-oxidized, and rearranged derivatives, is a product of the evolutionary history of the biosynthetic pathways within the Lycopodiaceae. The study of this diversification in the context of the family's phylogeny can provide insights into the evolution of chemical defenses and the relationships between different lineages.

The Lycopodiaceae are an ancient lineage of vascular plants, and their phylogeny has been increasingly resolved through molecular studies, primarily using chloroplast DNA sequences. researchgate.netresearchgate.net These phylogenetic frameworks provide a basis for mapping the distribution of chemical characters, such as the presence of specific alkaloids, to understand their evolution.

The biosynthesis of Lycopodium alkaloids is thought to originate from L-lysine, which is converted into piperideine. cdnsciencepub.com The diversification into the various structural classes and their numerous derivatives is the result of the action of a suite of tailoring enzymes, such as cytochrome P450 monooxygenases, which are responsible for hydroxylations and other modifications. The evolution of these enzymatic functions is a key driver of the chemical diversity observed in the family.

The presence of this compound in certain species and not others suggests that the enzyme responsible for the hydroxylation at the C-6 position of the lycopodine skeleton evolved in specific lineages or that its expression is regulated differently across taxa. By mapping the occurrence of this compound and other structurally related alkaloids onto the phylogenetic tree of the Lycopodiaceae, it is possible to infer when in the evolutionary history of the family the capacity to produce this compound arose.

For instance, if this compound is consistently found in a monophyletic group of species, it could be considered a synapomorphy (a shared derived character) for that clade. Conversely, if its distribution is scattered across different lineages, it might suggest either multiple independent evolutionary origins of the responsible enzyme or the loss of the trait in several lineages. The variation in alkaloid content, as seen in Lycopodium clavatum populations from different parts of the world, combined with genetic variation, suggests that further taxonomic research integrating both chemical and molecular data is warranted. researchgate.net

Q & A

Q. What are the optimal chromatographic techniques for isolating 6alpha-Hydroxylycopodine from complex plant matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile) is widely used for isolating alkaloids like this compound. Thin-Layer Chromatography (TLC) with silica gel plates and iodine staining can preliminarily assess purity. Ensure reproducibility by documenting mobile phase ratios, flow rates, and column temperatures. For validation, compare retention times and UV spectra against reference standards .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s molecular structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is critical for resolving stereochemistry and functional groups. Mass Spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy verifies key bonds (e.g., hydroxyl groups). For novel compounds, cross-validate data with X-ray crystallography if crystalline forms are obtainable .

Q. What extraction solvents maximize this compound yield while preserving structural integrity?

Methodological Answer: Polar solvents like methanol or ethanol (70–80% aqueous solutions) are effective for alkaloid extraction via Soxhlet or maceration. Acid-base partitioning (using HCl/NaOH) can enhance purity by isolating basic alkaloids. Optimize solvent-to-material ratios (e.g., 10:1 v/w) and extraction time (24–48 hours) based on pilot studies. Monitor degradation via stability assays under varying pH and temperature conditions .

Advanced Research Questions

Q. How do stereochemical configurations influence the bioactivity of this compound in neurological models?

Methodological Answer: Employ chiral chromatography (e.g., chiral HPLC columns) or enzymatic resolution to isolate enantiomers. Test in vitro acetylcholinesterase inhibition assays and in vivo neurobehavioral models (e.g., Morris water maze for cognitive effects). Compare IC₅₀ values and dose-response curves between stereoisomers. Use molecular docking to predict binding affinities to synaptic targets, supplemented by mutagenesis studies to validate active sites .

Q. What experimental strategies resolve contradictory findings on this compound’s pharmacokinetic properties across studies?

Methodological Answer: Conduct a systematic review with meta-analysis to identify confounding variables (e.g., species differences, dosing regimens). Design cross-over studies in animal models to control for inter-individual variability. Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution profiles. Validate findings via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise plasma concentration measurements .

Q. How can computational modeling predict this compound’s interactions with acetylcholinesterase?

Methodological Answer: Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER to model ligand-protein interactions. Dock this compound into acetylcholinesterase’s crystal structure (PDB ID: 1ACJ) via AutoDock Vina. Calculate binding free energies (ΔG) and compare with known inhibitors like huperzine A. Validate predictions with in vitro enzyme inhibition assays and site-directed mutagenesis of key residues (e.g., Trp286, Glu202) .

Guidance for Data Presentation

- Raw Data : Include chromatograms, NMR spectra, and MS fragmentation patterns in supplementary materials. Use appendices for large datasets (e.g., pharmacokinetic time-series) .

- Processed Data : Present dose-response curves, IC₅₀ values, and statistical analyses (ANOVA, t-tests) in the main text. Use error bars to indicate standard deviations and p-values for significance .

Key Methodological Frameworks

- Apply PICO (Population, Intervention, Comparison, Outcome) to structure pharmacological studies (e.g., "In rodent models, how does this compound compare to galantamine in reducing acetylcholinesterase activity?").

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during grant proposal development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。